molecular formula C77H120N18O26S B3026338 alpha-ENDORPHIN CAS No. 59004-96-5

alpha-ENDORPHIN

Cat. No. B3026338
CAS RN: 59004-96-5
M. Wt: 1745.9 g/mol
InChI Key: NXSIJWJXMWBCBX-NWKQFZAZSA-N
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Description

Alpha-endorphin is an endogenous opioid peptide with a length of 16 amino acids . It is one of the three types of endorphins, the other two being beta-endorphins and gamma-endorphins . These endorphins are naturally occurring polypeptides that are predominantly found in the central nervous system in humans . They are known to modulate the perception of pain and mimic the activity of substances like morphine .


Synthesis Analysis

Endorphins are produced primarily by both the anterior lobe of the pituitary gland and in pro-opiomelanocortin (POMC) cells primarily located in the hypothalamus . Alpha-endorphin, along with beta and gamma endorphins, are all derived from the same polypeptide known as pro-opiomelanocortin .


Molecular Structure Analysis

Alpha-endorphin has the amino acid sequence: Tyr - Gly -Gly- Phe - Met - Thr - Ser - Glu - Lys -Ser- Gln -Thr- Pro - Leu - Val -Thr . The primary sequence of alpha-endorphin was determined using mass spectrometry .


Chemical Reactions Analysis

Alpha-endorphin interacts with μ-receptors to exert analgesic effects . It has the same C-terminal sequence of β-LPH, allowing these peptides to have a high affinity for opiate binding sites .


Physical And Chemical Properties Analysis

Alpha-endorphin has a chemical formula of C77H120N18O26S and a molar mass of 1745.97 g·mol −1 . It contains total 244 bond(s); 124 non-H bond(s), 30 multiple bond(s), 55 rotatable bond(s), 18 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 carboxylic acid(s) (aliphatic) .

Scientific Research Applications

Pain Modulation

Alpha-endorphin, along with beta and gamma endorphins, are naturally occurring polypeptides found predominantly in the central nervous system in humans . They interact with μ-receptors to exert analgesic effects , modulating the perception of pain . This makes them a crucial component in the study of pain management and the development of analgesics.

Regulation of Bodily Functions

Endorphins, including alpha-endorphin, are involved in the regulation of various bodily functions . These include:

Learning and Memory

Endorphins also play a role in learning and memory . While the exact mechanisms are still being researched, it’s clear that these peptides are integral to cognitive function.

Sleep Regulation

Research has shown that alpha oscillations, which can be modulated by alpha-endorphin, play a vital role in sleep onset dynamics . This suggests that alpha-endorphin could have potential applications in the study and treatment of sleep disorders.

Behavior Modulation

Studies have shown that alpha-endorphin is the strongest peptide in delaying avoidance behaviors . This suggests potential applications in the study of behavior and the development of treatments for behavioral disorders.

Aging and Cognitive Decline

Alpha-endorphin could potentially be used to counter the decline in alpha frequency observed in older age and cognitive decline . This suggests potential applications in the study of aging and the development of treatments for cognitive decline and dementia.

Safety and Hazards

The safety data sheet for alpha-endorphin suggests that it should be handled with care to avoid dust formation and inhalation . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSIJWJXMWBCBX-NWKQFZAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H120N18O26S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name alpha-Endorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Alpha-Endorphin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1745.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61512-76-3
Record name alpha-Endorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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